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N-(sec-butyl)-4-(dimethylamino)benzamide
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Overview
Description
N-(sec-butyl)-4-(dimethylamino)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a secondary butyl group and a dimethylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-4-(dimethylamino)benzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with sec-butylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated benzamides.
Scientific Research Applications
N-(sec-butyl)-4-(dimethylamino)benzamide is a synthetic organic compound featuring an amide functional group formed between a carboxylic acid and an amine. Its molecular structure consists of a benzene ring with a dimethylamino group at the para position and a sec-butyl group attached to the nitrogen atom of the amide. This compound is of interest in pharmaceuticals and chemical synthesis because of its structural features and reactivity.
Potential Applications
This compound has potential applications in diverse fields:
- Pharmaceuticals Its structural characteristics may lend it to uses in medicinal chemistry.
- Chemical Synthesis It can be employed as a reagent or intermediate in various chemical processes.
Biological Activities
Preliminary studies suggest that this compound may possess certain biological activities:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N,N-Dimethylbenzamide | Benzene ring with two methyl groups on nitrogen | Commonly used as a solvent and reagent |
N-sec-Butyl-N,N-dimethylacetamide | Acetamide derivative with similar alkyl substitution | Exhibits different solubility properties |
4-Dimethylaminobenzoic acid | Carboxylic acid form of the parent compound | Known for its role in drug synthesis |
N-Methyl-N-sec-butylaniline | Aniline derivative with similar alkyl substitution | Potentially different reactivity due to amino group |
This compound's specific combination of functional groups and substituents may give it distinct physical and chemical properties compared to similar compounds, potentially differentiating it within its class.
While not directly this compound, other benzamide derivatives have shown promise in medicinal applications:
- Antiviral Agents Some 4-(aminomethyl)benzamides have demonstrated potential as inhibitors of Ebola virus entry . For example, CBS1118 exhibited broad-spectrum antifiloviral activity .
- Gastrointestinal Treatment Certain benzamide derivatives have shown excellent enhancing effects on gastrointestinal tract motility, suggesting their usefulness as medicaments for therapeutic treatment of digestive diseases .
- Melanoma Imaging N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA) has been investigated as a PET radiopharmaceutical to image malignant melanoma .
Mechanism of Action
The mechanism of action of N-(sec-butyl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-4-(dimethylamino)benzamide: Similar structure but with a tertiary butyl group.
N-(sec-butyl)-4-(methylamino)benzamide: Similar structure but with a methylamino group instead of a dimethylamino group.
N-(sec-butyl)-4-(dimethylamino)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness
N-(sec-butyl)-4-(dimethylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(sec-butyl)-4-(dimethylamino)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C13H19N2O
- Molecular Weight : 219.31 g/mol
- IUPAC Name : this compound
The presence of the dimethylamino group and the sec-butyl moiety contributes to its lipophilicity, influencing its interaction with biological targets.
This compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on certain protein kinases, which are crucial in cell signaling pathways. For instance, it has been noted to inhibit Protein Kinase D (PKD), demonstrating an IC50 value in the low nanomolar range, indicating potent activity .
- Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial activity, potentially acting against various bacterial strains. Its efficacy as an antimicrobial agent has been linked to its ability to disrupt bacterial cell membranes .
- Anticancer Activity : this compound has been evaluated for its antiproliferative effects on cancer cell lines. It has demonstrated significant activity against prostate cancer cells, highlighting its potential as an anticancer therapeutic .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. A systematic SAR study revealed that variations in the substituents on the benzene ring significantly impact its potency against target enzymes and cell lines .
Compound | IC50 (nM) | Activity Type |
---|---|---|
This compound | 124 | PKD Inhibition |
Compound 1u | 4 | Antimalarial Activity |
Compound 1h | 9 | Antiproliferative Activity |
Study 1: Anticancer Activity
In a recent study, this compound was evaluated for its effects on prostate cancer cell lines. The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutics, suggesting a promising role in cancer treatment .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound effectively inhibited growth at concentrations as low as 10 µg/mL, showcasing its potential as a new antimicrobial agent .
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N-butan-2-yl-4-(dimethylamino)benzamide |
InChI |
InChI=1S/C13H20N2O/c1-5-10(2)14-13(16)11-6-8-12(9-7-11)15(3)4/h6-10H,5H2,1-4H3,(H,14,16) |
InChI Key |
NTRYENNTPSJJFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
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